molecular formula C14H12N4O5 B238974 p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone CAS No. 1773-49-5

p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone

Cat. No. B238974
CAS RN: 1773-49-5
M. Wt: 316.27 g/mol
InChI Key: ZWNHWIIWCRFOOW-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone, also known as p-Methoxybenzaldehyde semicarbazone, is a yellow crystalline solid that is commonly used in biochemical and physiological research. It is a derivative of p-Methoxybenzaldehyde and is synthesized by the reaction of p-Methoxybenzaldehyde with 2,4-dinitrophenylhydrazine. This compound has a variety of applications in scientific research, including its use as a reagent for the detection of carbonyl compounds and its ability to inhibit the growth of certain microorganisms.

Mechanism Of Action

The mechanism of action of p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde 2,4-dinitrophenylhydrazone is not well understood. However, it is known to inhibit the growth of certain microorganisms, including bacteria and fungi. This may be due to its ability to disrupt cell membrane function or inhibit key metabolic pathways.

Biochemical And Physiological Effects

P-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its ability to detect carbonyl compounds and inhibit microbial growth, it has been shown to have anti-inflammatory and antioxidant properties. It may also have potential as a therapeutic agent for the treatment of certain diseases, although further research is needed to explore these possibilities.

Advantages And Limitations For Lab Experiments

One advantage of using p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde 2,4-dinitrophenylhydrazone in lab experiments is its ability to detect carbonyl compounds with high specificity. This makes it a useful tool for researchers studying lipid, protein, and nucleic acid metabolism. However, its use as an inhibitor of microbial growth may also limit its use in certain experiments, as it may interfere with the growth of certain organisms.

Future Directions

There are several potential future directions for research involving p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde 2,4-dinitrophenylhydrazone. One area of interest is its potential as a therapeutic agent for the treatment of certain diseases. Its anti-inflammatory and antioxidant properties may be useful in the treatment of conditions such as arthritis and cancer. Additionally, further research is needed to explore its potential as a tool for studying cellular metabolism and the role of carbonyl compounds in biological processes.

Synthesis Methods

The synthesis of p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde 2,4-dinitrophenylhydrazone involves the reaction of p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol and can be performed under reflux conditions. The resulting product is a yellow crystalline solid that is purified through recrystallization.

Scientific Research Applications

P-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone has a wide range of applications in scientific research. It is commonly used as a reagent for the detection of carbonyl compounds, which are important in many biological processes. The compound reacts with carbonyl compounds to form a yellow precipitate, which can be easily observed. This reaction is commonly used in the analysis of lipids, proteins, and nucleic acids.

properties

CAS RN

1773-49-5

Product Name

p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone

Molecular Formula

C14H12N4O5

Molecular Weight

316.27 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C14H12N4O5/c1-23-12-5-2-10(3-6-12)9-15-16-13-7-4-11(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9+

InChI Key

ZWNHWIIWCRFOOW-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

SMILES

COC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

synonyms

4-Methoxybenzaldehyde 2,4-dinitrophenyl hydrazone

Origin of Product

United States

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